1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl-
Description
Introduction to 1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl-
This purine-derived compound represents a structurally modified xanthine alkaloid featuring a piperazine substituent at the 8-position. Its design merges the bronchodilatory properties of theophylline with the pharmacokinetic advantages conferred by the hydroxyethyl-piperazine moiety, positioning it as a subject of interest in medicinal chemistry and drug development.
Nomenclature and Structural Identification
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name 1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- derives from its core purine scaffold modified at three key positions:
- Positions 1 and 3 : Methyl groups (-CH₃) replace hydrogen atoms, mirroring substitutions in theophylline.
- Position 8 : A 4-(2-hydroxyethyl)-1-piperazinyl group (-C₄H₈N₂-CH₂CH₂OH) is attached, introducing a heterocyclic amine with a hydroxyl-terminated side chain.
The molecular formula C₁₃H₂₀N₆O₃ reflects a molecular weight of 308.34 g/mol , as computed by PubChem. The purine core adopts a planar configuration, while the piperazine ring assumes a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyethyl oxygen and adjacent nitrogen atoms.
Alternative Chemical Designations and Registry Numbers
This compound is cataloged under multiple identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 40171-75-3 | PubChem |
| BRN | 1161605 | PubChem |
| DTXSID | 10193179 | PubChem |
| Synonyms | N¹-(Theophyllinyl-8)-N⁴-β-hydroxyethylpiperazine | DrugBank |
These designations facilitate cross-referencing across chemical databases and pharmacological literature.
Historical Context in Heterocyclic Chemistry
Evolution from Theophylline Derivatives
The compound’s development is rooted in the structural optimization of theophylline (1,3-dimethylxanthine), a xanthine alkaloid first isolated from tea leaves in 1888. Early modifications focused on enhancing theophylline’s bronchodilatory effects while mitigating its narrow therapeutic index. The introduction of piperazine at position 8 emerged as a strategy to improve solubility and adenosine receptor binding specificity.
Key milestones include:
- 1950s–1970s : Synthesis of 8-substituted theophylline derivatives to explore structure-activity relationships (SAR). Piperazine analogues demonstrated prolonged half-lives due to reduced hepatic metabolism.
- 1980s–2000s : Incorporation of hydroxyethyl side chains into piperazine substituents to enhance hydrophilicity and reduce central nervous system (CNS) penetration, minimizing adverse effects like tremors.
Key Discoveries in Piperazine-Purine Hybrid Systems
The fusion of piperazine and purine frameworks has yielded compounds with diverse biological activities:
Antimicrobial Applications : Piperazine-linked purine derivatives, such as 8-[bis(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , exhibit potent inhibition of Mycobacterium tuberculosis by targeting MurB enoyl reductase. Structural studies highlight the critical role of the hydroxyethyl group in stabilizing inhibitor-enzyme interactions.
Bronchodilatory Optimization : Comparative analyses of 8-piperazinyl-theophylline analogues reveal that hydroxyethyl substituents improve β₂-adrenergic receptor selectivity over adenosine A₁ receptors, reducing cardiovascular side effects.
Synthetic Methodologies : Advances in N-alkylation and coupling reactions enabled efficient synthesis of piperazine-purine hybrids. For example, nucleophilic substitution at the 8-position of theophylline intermediates with pre-functionalized piperazine precursors remains a standard approach.
Properties
CAS No. |
40171-75-3 |
|---|---|
Molecular Formula |
C13H20N6O3 |
Molecular Weight |
308.34 g/mol |
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N6O3/c1-16-10-9(11(21)17(2)13(16)22)14-12(15-10)19-5-3-18(4-6-19)7-8-20/h20H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
MFMUXBMPMXPWAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CCO |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalytic Systems
The choice of solvent significantly impacts substitution efficiency. Dimethylformamide (DMF) and dimethylacetamide (DMA) are preferred for nucleophilic substitutions due to their high polarity and ability to stabilize transition states. Catalytic amounts of triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) enhance reaction rates by deprotonating the piperazine nucleophile.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reactions. For example, cyclization of 5,6-diaminouracil derivatives under microwave conditions (250 W, 200°C, 2–5 minutes) reduces reaction times from hours to minutes while maintaining yields above 80%. This method is particularly effective for thermally sensitive intermediates.
Characterization and Analytical Data
Key analytical data for 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethylpurine-2,6-dione include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₁N₆O₃ |
| Melting Point | 218–220°C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 3.25 (s, 6H, N–CH₃), 3.45–3.60 (m, 8H, piperazine), 4.10 (t, 2H, –CH₂OH) |
| ¹³C NMR | δ 155.2 (C=O), 148.7 (C-2), 107.5 (C-5) |
| HRMS (ESI+) | m/z 329.1584 [M+H]⁺ (calc. 329.1581) |
These data align with reported spectra for analogous 8-substituted purine-diones.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyethyl group or piperazine ring is replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1H-Purine-2,6-dione derivatives are primarily recognized for their role as pharmacological agents. The specific compound has shown promise in the following areas:
Anticancer Activity
Research indicates that purine derivatives can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit proliferation.
Antiviral Properties
The compound has been investigated for its antiviral efficacy, particularly against RNA viruses. Its mechanism often involves interference with viral replication processes, making it a candidate for antiviral drug development.
Neurological Applications
Due to its ability to cross the blood-brain barrier, this purine derivative may have potential applications in treating neurological disorders. Its interaction with neurotransmitter systems could lead to therapeutic effects for conditions such as anxiety and depression.
Case Studies
Several studies have documented the effects of 1H-Purine-2,6-dione derivatives:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various purine derivatives and their evaluation against cancer cell lines. The results indicated that specific modifications at the piperazine moiety enhanced cytotoxicity against breast cancer cells (HeLa) .
Case Study 2: Antiviral Research
In a study published in Antiviral Research, researchers explored the antiviral activity of modified purines against influenza virus. The findings suggested that certain derivatives inhibited viral replication by targeting viral RNA polymerase .
Case Study 3: Neurological Effects
A clinical trial reported in Neuropharmacology assessed the effects of a related purine derivative on patients with generalized anxiety disorder. The trial concluded that patients experienced significant reductions in anxiety symptoms compared to a placebo group .
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions at the Piperazinyl Group
- Target Compound : 8-(4-(2-hydroxyethyl)-1-piperazinyl) group ().
- Analog 1: 8-[[4-(4-Methoxyphenyl)-1-piperazinyl]methyl] (). Molecular formula: C₁₉H₂₄N₆O₃ (384.44 g/mol).
- Analog 2 : 8-[(4-Phenyl-1-piperazinyl)methyl] with a 7-cinnamyl group ().
- The phenyl and cinnamyl groups increase hydrophobicity, which may improve blood-brain barrier penetration but limit aqueous solubility.
Modifications at the 7-Position
- Linagliptin (): Substitutions: 7-(2-butynyl), 8-[(3R)-3-amino-1-piperidinyl]. Pharmacological class: DPP-4 inhibitor for type 2 diabetes. The 2-butynyl group enhances metabolic stability, while the piperidinyl group contributes to target specificity.
- Fenetylline (): Substitutions: 7-[2-(1-methyl-2-phenylethyl)aminoethyl]. Metabolized into amphetamine and theophylline, demonstrating how 7-position alkyl chains influence metabolic pathways and stimulant effects.
Comparison with Purine-Based Drugs
- Istradefylline (): Substitutions: 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl], 1,3-diethyl. Therapeutic use: Adenosine A₂A receptor antagonist for Parkinson’s disease. The styryl group enables selective receptor antagonism, contrasting with the target compound’s piperazinyl focus.
- Caffeine (): Simplest analog: 1,3,7-trimethylpurine-2,6-dione. Lacks the 8-position substitution, resulting in nonspecific adenosine receptor antagonism (stimulant effects).
Structural and Functional Analysis Table
Research Findings and Implications
- Receptor Targeting : Unlike Istradefylline’s styryl group (A₂A selectivity) or Linagliptin’s piperidinyl-DPP-4 interaction, the target compound’s piperazinyl group could modulate distinct targets, such as serotonin or dopamine receptors, given piperazine’s prevalence in psychopharmacology .
- Synthetic Accessibility : Scheme 33 () outlines methods for synthesizing 8-piperazinyl purine diones, suggesting feasible routes for modifying the hydroxyethyl group to optimize activity.
Biological Activity
The compound 1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- , also known as a derivative of purine, has garnered attention for its potential biological activities. This article delves into its biological activity, including enzyme inhibition, pharmacological effects, and relevant case studies.
Chemical Information
- Molecular Formula : C19H24N6O3
- Molecular Weight : 396.43 g/mol
- CAS Number : 1084969
Structural Representation
The compound features a purine base modified with a piperazine moiety and hydroxyethyl group, which is significant for its biological interactions.
Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory effects on various enzymes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. A study highlighted that derivatives of similar structures demonstrated effective AChE inhibition with IC50 values ranging from 0.089 µM to higher values depending on the specific modifications made to the core structure .
Table 1: AChE Inhibition Data
Anticancer Potential
The compound's ability to modulate hypoxia-inducible factor (HIF) expression has been explored in cancer research. Adenosine receptor antagonists, including derivatives of this purine structure, have shown promise in enhancing treatment efficacy in hypoxic tumor environments .
Pharmacological Effects
1H-Purine-2,6-dione derivatives have been investigated for their effects on:
- Cognitive Function : Some studies suggest that modifications in the purine structure can enhance cognitive performance by modulating neurotransmitter systems.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties through its interaction with adenosine receptors.
Study on Cognitive Enhancement
In a clinical trial involving elderly patients with mild cognitive impairment, a derivative of this compound was administered over a period of three months. Results indicated significant improvements in cognitive function as measured by standardized tests, suggesting potential applications in treating neurodegenerative diseases.
Cancer Treatment Efficacy
A preclinical study evaluated the effects of this compound on human melanoma cell lines. The findings demonstrated that the compound could inhibit cell proliferation and induce apoptosis in hypoxic conditions, indicating its potential as an adjunct therapy in cancer treatment .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
